REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]([C:8]([CH2:10]C)=O)[CH3:7].C[O-].[Na+].[C:15](O)(=O)C>CO>[CH3:15][C:2]1[C:1](=[O:5])[CH:6]([CH3:7])[CH:8]([CH3:10])[CH2:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
DISTILLATION
|
Details
|
325 g of diethyl ketone is recovered by distillation of the filtrate
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |